Benzenemethanamine, 3-bromo-N-butyl-
Description
Molecular Structure Analysis
The molecular structure of Benzenemethanamine, 3-bromo-N-butyl- consists of a benzene ring attached to a butyl chain through a nitrogen atom. The third carbon in the benzene ring is substituted with a bromine atom.Scientific Research Applications
Specific Scientific Field
This compound is studied in the field of Medicinal Chemistry .
Application
Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
Methods of Application
The compound is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .
Results or Outcomes
The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
2. 3-(Bromoacetyl)coumarin Derivatives
Specific Scientific Field
This compound is studied in the field of Organic Chemistry .
Application
3-(Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
Methods of Application
This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives . Also, chemical reactions of 3-(bromoacetyl)coumarins are described .
Results or Outcomes
Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems have been reported . Additionally, this review covers a wide range of analytical chemistry, fluorescent sensors, and biological applications of these moieties .
3. N-Butyl 3-bromo-4-methylbenzenesulfonamide
Specific Scientific Field
This compound is studied in the field of Medicinal Chemistry .
Application
N-Butyl 3-bromo-4-methylbenzenesulfonamide is a type of benzenesulfonamide, which are known for their wide range of physiological activities, including antibacterial, antitumor, antidiabetic, and antiviral activities . They are widely used in the field of medicine .
Methods of Application
The compound is synthesized and its structure is confirmed by various spectroscopic methods .
Results or Outcomes
The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .
4. 3-Bromo-N-butyl-4-methylbenzenesulfonamide
Specific Scientific Field
This compound is studied in the field of Organic Chemistry .
Application
3-Bromo-N-butyl-4-methylbenzenesulfonamide is a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Methods of Application
The compound is synthesized and its structure is confirmed by various spectroscopic methods .
Results or Outcomes
The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .
5. N-Butyl 3-bromo-4-methylbenzenesulfonamide
Specific Scientific Field
This compound is studied in the field of Medicinal Chemistry .
Application
N-Butyl 3-bromo-4-methylbenzenesulfonamide is a type of benzenesulfonamide, which are known for their wide range of physiological activities, including antibacterial, antitumor, antidiabetic, and antiviral activities . They are widely used in the field of medicine .
Methods of Application
The compound is synthesized and its structure is confirmed by various spectroscopic methods .
Results or Outcomes
The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .
6. 3-Bromo-N-butyl-4-methylbenzenesulfonamide
Specific Scientific Field
This compound is studied in the field of Organic Chemistry .
Application
3-Bromo-N-butyl-4-methylbenzenesulfonamide is a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Methods of Application
The compound is synthesized and its structure is confirmed by various spectroscopic methods .
Results or Outcomes
The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYBKZTZNUUAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209253 | |
Record name | Benzenemethanamine, 3-bromo-N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 3-bromo-N-butyl- | |
CAS RN |
60509-39-9 | |
Record name | 3-Bromo-N-butylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60509-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3-bromo-N-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-bromo-N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.